4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple chlorinated benzyl and dimethylphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorinated benzyl and dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzyl and dimethylphenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- This compound analogs : Compounds with similar structures but different substituents on the benzyl or pyrazole rings.
Uniqueness
The uniqueness of This compound lies in its specific combination of chlorinated benzyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23Cl3N2 |
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Molecular Weight |
469.8 g/mol |
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H23Cl3N2/c1-15-5-7-19(11-17(15)3)25-24(29)26(20-8-6-16(2)18(4)12-20)31(30-25)14-21-9-10-22(27)13-23(21)28/h5-13H,14H2,1-4H3 |
InChI Key |
NNTBQPJQYDAWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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